

# Angiotensinogen as a potential biomarker for kidney disease

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Angiotensinogen

Cat. No.: B3276523

[Get Quote](#)

## Angiotensinogen: A Potential Biomarker for Kidney Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of **angiotensinogen** (AGT) as a potential biomarker for kidney disease. It is intended for researchers, scientists, and professionals involved in drug development who are seeking a deeper understanding of AGT's role in renal pathophysiology, its measurement, and its clinical significance. This guide summarizes key quantitative data, details experimental protocols, and visualizes complex biological pathways and workflows.

## Introduction

The renin-angiotensin system (RAS) is a critical hormonal cascade that regulates blood pressure and fluid and electrolyte balance.<sup>[1]</sup> **Angiotensinogen**, the sole precursor of angiotensin peptides, is emerging as a key biomarker for the activity of the intrarenal RAS.<sup>[2]</sup> Dysregulation of the intrarenal RAS is a well-established factor in the pathophysiology of chronic kidney disease (CKD) and acute kidney injury (AKI).<sup>[1][3]</sup> Unlike systemic RAS activity, which can be assessed through plasma renin or angiotensin II levels, urinary **angiotensinogen** (uAGT) is considered a more direct and stable marker of RAS activity within the kidney.<sup>[4][5]</sup> This guide explores the evidence supporting uAGT as a valuable biomarker for diagnosing, monitoring, and predicting the progression of kidney disease.

## Quantitative Data Summary

Numerous studies have demonstrated a significant association between elevated uAGT levels and the presence and severity of kidney disease. The following tables summarize key quantitative findings from various clinical studies.

Table 1: Urinary **Angiotensinogen** Levels in CKD Patients vs. Healthy Controls

| Study Cohort                           | CKD Patients<br>(uAGT/Cr) | Healthy<br>Controls<br>(uAGT/Cr) | P-value | Reference |
|----------------------------------------|---------------------------|----------------------------------|---------|-----------|
| 177 CKD patients, 283 healthy controls | 2,511 pmol/g (median)     | 18.6 pmol/g (median)             | <0.01   | [6]       |
| 80 CKD patients, 7 healthy volunteers  | 1.8801 (log-transformed)  | 0.9417 (log-transformed)         | 0.0024  | [7]       |
| 201 CKD patients, 201 controls         | 26.3 µg/g (median)        | 4.4 µg/g (median)                | <0.0001 | [4][8]    |

uAGT/Cr: urinary **angiotensinogen**-to-creatinine ratio

Table 2: Correlation of Urinary **Angiotensinogen** with Renal Function Markers

| Renal Function Marker                           | Correlation with uAGT/Cr | P-value     | Study Population                          | Reference |
|-------------------------------------------------|--------------------------|-------------|-------------------------------------------|-----------|
| Estimated Glomerular Filtration Rate (eGFR)     | r = -0.57                | <0.0001     | 201 CKD patients and 201 controls         | [4][8]    |
| Estimated Glomerular Filtration Rate (eGFR)     | β-coefficient = -2.405   | <0.01       | 177 CKD patients and 283 healthy controls | [6]       |
| Urinary Albumin-to-Creatinine Ratio (UACR)      | r = 0.87                 | <0.0001     | 201 CKD patients and 201 controls         | [4][8]    |
| Urinary Protein-to-Creatinine Ratio (UPro/UCre) | Positive correlation     | Significant | 80 CKD patients                           | [7]       |
| Annual change in eGFR                           | r = -0.51                | <0.001      | 234 type 2 diabetic patients              | [9]       |
| Annual change in eGFR                           | r = -0.31                | 0.015       | 62 CKD patients                           | [10]      |

Table 3: Urinary **Angiotensinogen** as a Predictor of CKD Progression

| Study Outcome                                              | Hazard Ratio (HR) / Odds Ratio (OR)     | 95% Confidence Interval (CI) | Comparison Group                                                              | Reference |
|------------------------------------------------------------|-----------------------------------------|------------------------------|-------------------------------------------------------------------------------|-----------|
| Composite renal event (decline in kidney function or ESRD) | HR: 1.528                               | 1.156 - 2.021                | Highest quintile vs. lowest quintile of uAGT/Cr                               | [11][12]  |
| Chronic Kidney Disease (CKD)                               | OR: 6.45                                | 3.34 - 12.4                  | Highest tertile vs. lowest two tertiles of uAGT/Cr                            | [4]       |
| Chronic Kidney Disease (CKD)                               | OR: 3.02                                | 1.47 - 6.21                  | Highest tertile vs. lowest two tertiles of uAGT/Cr (adjusted for albuminuria) | [8][13]   |
| Renal Replacement Therapy (RRT) or Death in AKI            | OR: 2.61 (for 1 SD increase in uAGT/Cr) | 1.23 - 5.53                  | ICU patients with AKI                                                         | [14]      |

## Experimental Protocols

### Measurement of Urinary Angiotensinogen by Sandwich ELISA

This protocol outlines the key steps for quantifying uAGT using a commercially available sandwich Enzyme-Linked Immunosorbent Assay (ELISA) kit.

#### 1. Sample Collection and Preparation:

- Collect spot urine samples. For longitudinal studies, it is recommended to collect samples at a consistent time of day.
- Immediately after collection, centrifuge the urine samples to remove cellular debris.

- Transfer the supernatant to a clean tube.
- If not assayed immediately, store the urine supernatant at -80°C. **Angiotensinogen** in urine can be unstable, so prompt freezing is crucial.[15] Avoid repeated freeze-thaw cycles.[15][16]
- Before the assay, thaw the samples at a low temperature and mix them completely.[15]
- Dilute the urine samples with the provided EIA buffer. A typical dilution range is 4 to 8-fold, but this may need to be optimized depending on the expected concentration of AGT.[15]

## 2. ELISA Procedure (based on a typical commercial kit):[15][17][18]

- Plate Preparation: The ELISA plate is pre-coated with a polyclonal antibody against human **angiotensinogen**.[19]
- 1st Reaction (Antigen Binding):
  - Bring all reagents and samples to room temperature (18-25°C).
  - Add 100 µL of each standard, control, and diluted sample into the appropriate wells. It is recommended to run all standards and samples in duplicate.
  - Cover the plate and incubate for 60-90 minutes at 37°C.[15][18]
- Washing:
  - Aspirate the liquid from each well.
  - Wash each well 3-4 times with approximately 350 µL of 1X Wash Solution per well. Ensure complete removal of the liquid after each wash.
- 2nd Reaction (Detection Antibody Binding):
  - Add 100 µL of the HRP-conjugated (or biotinylated) secondary antibody to each well.
  - Cover the plate and incubate for 30-60 minutes at 37°C.[15][18]
- Washing:

- Repeat the washing step as described above (5 times).
- Substrate Reaction:
  - If a biotinylated secondary antibody was used, add 100 µL of Streptavidin-HRP conjugate and incubate for 30 minutes at 37°C, followed by another wash step.
  - Add 90-100 µL of TMB (Tetra Methyl Benzidine) substrate solution to each well.
  - Incubate for 15-30 minutes at 37°C in the dark. A blue color will develop in wells with AGT.
- Stopping the Reaction:
  - Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
- Reading the Plate:
  - Immediately measure the optical density (OD) of each well at a wavelength of 450 nm using a microplate reader. A sub-wavelength of 600-650 nm can be used for correction if available.

### 3. Data Analysis:

- Generate a standard curve by plotting the mean OD for each standard concentration on the y-axis against the corresponding concentration on the x-axis. A four-parameter logistic curve fit is often used.
- Determine the concentration of AGT in the samples by interpolating their mean OD values from the standard curve.
- Correct for the dilution factor to obtain the final AGT concentration in the undiluted urine sample.
- To account for variations in urine dilution, normalize the AGT concentration to the urinary creatinine concentration. The final result is typically expressed as ng/mg Cr or µg/g Cr.

## Signaling Pathways and Experimental Workflows

## Intrarenal Renin-Angiotensin System (RAS) Signaling Pathway

The following diagram illustrates the activation of the intrarenal RAS, starting with **angiotensinogen** and leading to downstream effects that contribute to kidney injury.



[Click to download full resolution via product page](#)

Caption: Intrarenal RAS activation and its downstream effects in the kidney.

## Experimental Workflow for Urinary **Angiotensinogen** Measurement

This diagram outlines the standard procedure for analyzing urinary **angiotensinogen** as a biomarker for kidney disease.



[Click to download full resolution via product page](#)

Caption: Standard workflow for urinary **angiotensinogen** biomarker analysis.

### Logical Relationship: Elevated uAGT and CKD Progression

This diagram illustrates the mechanistic link between increased urinary **angiotensinogen** and the progression of chronic kidney disease.

[Click to download full resolution via product page](#)

Caption: The link between elevated urinary AGT and CKD progression.

## Conclusion

Urinary **angiotensinogen** is a promising biomarker that reflects the activity of the intrarenal renin-angiotensin system.<sup>[2]</sup> A growing body of evidence indicates that elevated uAGT is strongly associated with the presence, severity, and progression of chronic kidney disease, often independent of traditional markers like albuminuria.<sup>[4][6]</sup> Its stability in urine and the availability of reliable ELISA-based quantification methods make it a clinically feasible tool.<sup>[5]</sup> For researchers and drug development professionals, uAGT offers a non-invasive window into the pathophysiology of kidney disease, providing a valuable endpoint for assessing the efficacy of therapeutic interventions targeting the renin-angiotensin system. Further research is warranted to fully establish its role in routine clinical practice, but its potential as a prognostic and monitoring tool in nephrology is substantial.<sup>[11][12]</sup>

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. The intrarenal renin-angiotensin system: from physiology to the pathobiology of hypertension and kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serum and urinary angiotensinogen levels as prognostic indicators in acute kidney injury: a prospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of the Intrarenal Renin-Angiotensin-Aldosterone System in Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Increased urinary excretion of angiotensinogen is associated with risk of chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijisrt.com [ijisrt.com]
- 6. Urinary Angiotensinogen and Renin Excretion are Associated with Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Urinary angiotensinogen as a potential biomarker of severity of chronic kidney diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Increased urinary excretion of angiotensinogen is associated with risk of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Association between urinary angiotensinogen levels and renal and cardiovascular prognoses in patients with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Urinary Angiotensinogen and Progression of Chronic Kidney Disease: Results from KNOW-CKD Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. Urinary angiotensinogen predicts adverse outcomes among acute kidney injury patients in the intensive care unit - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ibl-america.com [ibl-america.com]
- 16. ELISA Protocol [protocols.io]
- 17. ELISAプロトコル [sigmaaldrich.com]
- 18. assaygenie.com [assaygenie.com]
- 19. Novel sandwich ELISA for human angiotensinogen - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Angiotensinogen as a potential biomarker for kidney disease]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3276523#angiotensinogen-as-a-potential-biomarker-for-kidney-disease>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)